molecular formula C15H17ClN4O2 B117380 4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine CAS No. 544693-01-8

4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine

Cat. No. B117380
M. Wt: 320.77 g/mol
InChI Key: ZGCDJWYUYLFBTQ-UHFFFAOYSA-N
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Description

“4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine” is an intermediate in the preparation of trisubstituted pyrimidine compounds . It has a CAS number of 544693-01-8 .


Molecular Structure Analysis

The molecular formula of this compound is C15H17ClN4O2 . The structure includes a morpholine ring attached to a pyrimidine ring, which is further substituted with a pyridine ring through an ether linkage .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. As an intermediate, it is likely involved in various synthetic pathways, particularly in the synthesis of trisubstituted pyrimidine compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.77400, a density of 1.306g/cm3, and a boiling point of 532.97ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

1. Kinase Inhibition and Pharmaceutical Applications

4-(Pyrimidin-4-yl)morpholines, such as the compound , have been identified as privileged pharmacophores for inhibiting PI3K and PIKKs. Their utility as kinase hinge binders is highlighted by their ability to adopt a co-planar conformation with an adjacent aromatic core, aiding in selectivity and potency. This characteristic makes them suitable for applications in drug development, especially in creating inhibitors for mTORC1 and mTORC2, which are relevant in cancer therapies (Hobbs et al., 2019).

2. Synthesis of Novel Morpholine Derivatives

Research has also focused on synthesizing novel derivatives of morpholines, which include the compound . These derivatives have potential applications in various fields, including medicinal chemistry. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives showed inhibited tumor necrosis factor alpha and nitric oxide, indicating potential therapeutic applications (Lei et al., 2017).

3. Imaging Agents in Parkinson's Disease

The compound and its derivatives have been explored as potential PET imaging agents for Parkinson's disease. The synthesis of related compounds, such as HG-10-102-01, indicates their potential application in diagnosing and understanding neurodegenerative diseases (Wang et al., 2017).

4. Development of Anticancer and Antimicrobial Agents

Morpholine derivatives, including the compound , have been studied for their potential as anticancer and antimicrobial agents. Synthesis of new compounds in this class has led to the discovery of molecules with promising biological activities, further emphasizing the compound's relevance in drug discovery and development (Zaki et al., 2020).

Future Directions

The future directions for this compound are not explicitly mentioned in the search results. Given its role as an intermediate in the synthesis of trisubstituted pyrimidine compounds , it may have potential applications in the development of new pharmaceuticals or materials.

properties

IUPAC Name

4-[6-chloro-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c16-13-11-14(20-6-9-21-10-7-20)19-15(18-13)22-8-4-12-3-1-2-5-17-12/h1-3,5,11H,4,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCDJWYUYLFBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)OCCC3=CC=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179508
Record name 4-[6-Chloro-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine

CAS RN

544693-01-8
Record name 4-[6-Chloro-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544693-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[6-Chloro-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morpholine, 4-[6-chloro-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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